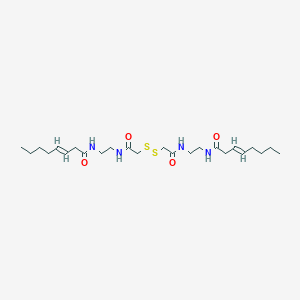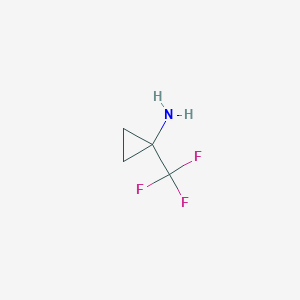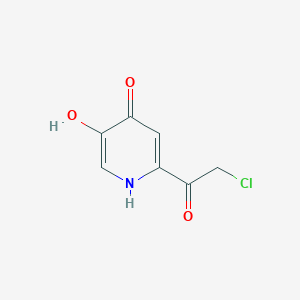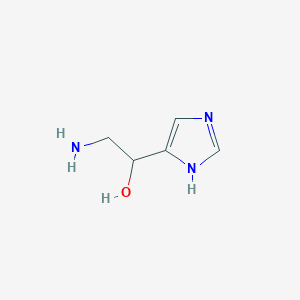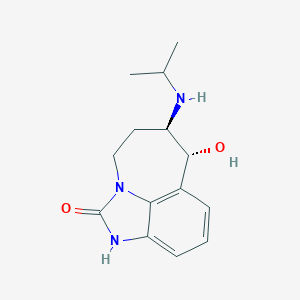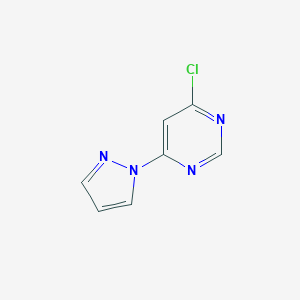
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine derivatives involves several innovative methods. A novel synthesis pathway includes a two-step process starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate leading to 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a convenient intermediate for further disubstitution reactions (Ogurtsov & Rakitin, 2021). Another approach involves ultrasound irradiation in a cyclocondensation reaction, highlighting a simple procedure with mild conditions, short reaction times, and satisfactory yields (Buriol et al., 2013).
Molecular Structure Analysis
The molecular structure of synthesized compounds related to 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is characterized using various analytical techniques, including high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, ensuring the accurate determination of chemical structures. These methods are pivotal in confirming the presence of specific functional groups and the overall molecular framework of the synthesized compounds.
Chemical Reactions and Properties
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine derivatives participate in a range of chemical reactions, serving as key intermediates for the synthesis of pharmacologically active molecules. These compounds exhibit properties that make them valuable in drug discovery and development, including potential anticancer activities through inhibition of cyclin-dependent kinase 2 (CDK2) (Cherukupalli et al., 2018).
Aplicaciones Científicas De Investigación
-
Scientific Field: Antitumor Activity
- Application Summary : The 1H-Pyrazolo[3,4-d]pyrimidine structure, which is present in 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine, is also found in naturally occurring nucleosides (Formycin A and Formycin B). These nucleosides have significant antitumor activity .
- Results or Outcomes : The results indicate that the compounds have significant antitumor activity .
-
Scientific Field: Antileishmanial Activity
- Application Summary : A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides, which may be structurally similar to 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine, have been synthesized and tested for their antileishmanial profile .
- Results or Outcomes : Some compounds in the series showed an active profile against Leishmania infantum and Leishmania amazonensis .
-
Scientific Field: Various Biological Properties
- Application Summary : The pyrazole scaffold, which is a part of the 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine structure, has been associated with a number of noteworthy biological properties .
- Results or Outcomes : The molecule has shown antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
-
Scientific Field: Antitumor Potential
- Application Summary : 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine were synthesized and evaluated for their antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
- Results or Outcomes : The results indicate that the compounds have significant antitumor activity .
-
Scientific Field: CDK2 Inhibition
- Application Summary : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, synthesized, and tested as novel CDK2 targeting compounds .
- Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
-
Scientific Field: Various Biological Properties
- Application Summary : The pyrazole scaffold, which is a part of the 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine structure, has been associated with a number of noteworthy biological properties .
- Results or Outcomes : The molecule has shown antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
-
Scientific Field: Antitumor Potential
- Application Summary : 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine were synthesized and evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
- Results or Outcomes : The results indicate that the compounds have significant antitumor activity .
-
Scientific Field: CDK2 Inhibition
- Application Summary : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, synthesized, and tested as novel CDK2 targeting compounds .
- Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
-
Scientific Field: Various Biological Properties
- Application Summary : The pyrazole scaffold, which is a part of the 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine structure, has been associated with a number of noteworthy biological properties .
- Results or Outcomes : The molecule has shown antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
-
Scientific Field: Antiviral and Analgesic Activity
- Application Summary : 1H-pyrazolo[3,4-d]pyrimidines, which include 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine, exhibit various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .
- Results or Outcomes : The results indicate that the compounds have significant antiviral and analgesic activity .
Safety And Hazards
The safety information for 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine indicates that it may be harmful if swallowed or comes into contact with skin . It may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, and wearing protective gloves and eye protection .
Propiedades
IUPAC Name |
4-chloro-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRFFLHBLUPAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442690 | |
| Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
CAS RN |
114833-95-3 | |
| Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

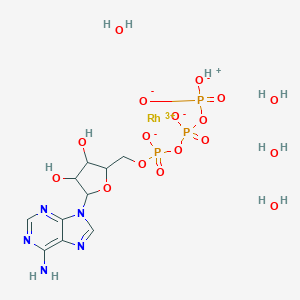
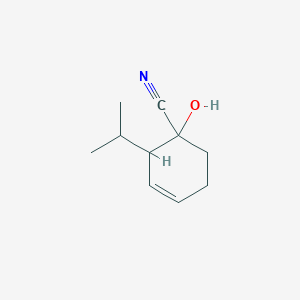
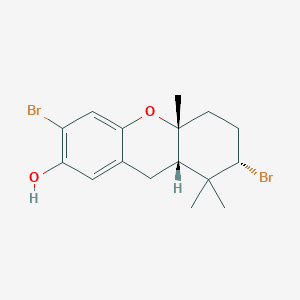
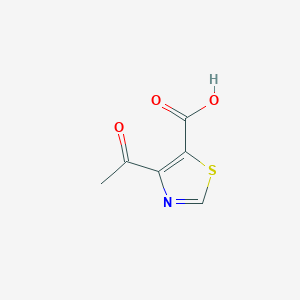

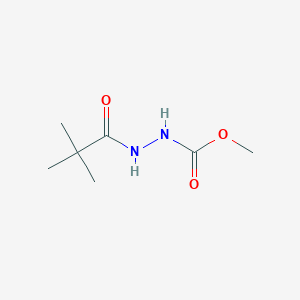
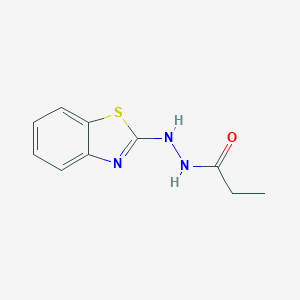
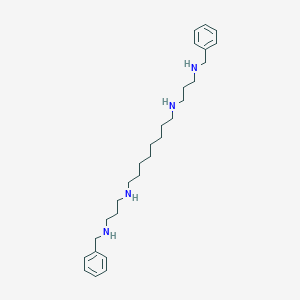
![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)
